![molecular formula C8H13BrO B13566186 2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
2-Bromo-7-oxaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a bromine atom and an oxaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-oxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a spirocyclic precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-oxaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing oxaspiro ring.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-oxaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure can enhance binding affinity and selectivity for certain molecular targets, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size and heteroatom composition.
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an azaspiro ring instead of an oxaspiro ring.
Uniqueness
2-Bromo-7-oxaspiro[3.5]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its oxaspiro ring system also provides a rigid and stable framework that can be exploited in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H13BrO |
|---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
2-bromo-7-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO/c9-7-5-8(6-7)1-3-10-4-2-8/h7H,1-6H2 |
InChI-Schlüssel |
JMNVEJUBSPLSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CC(C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


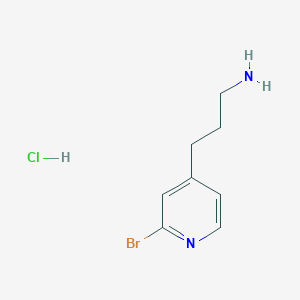
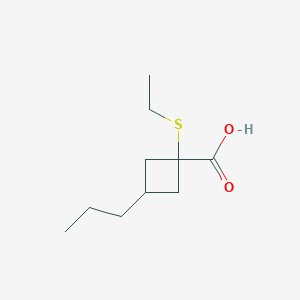

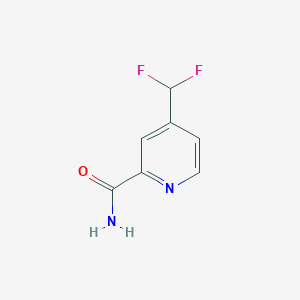
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
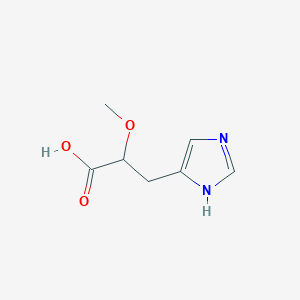
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)

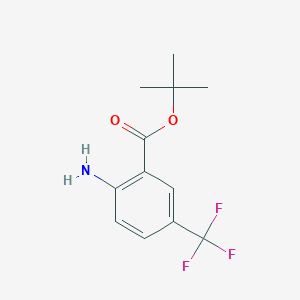
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
